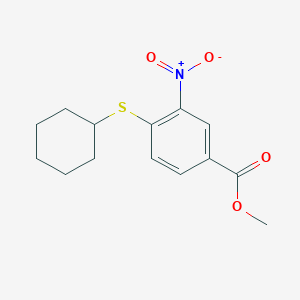

Methyl 4-(cyclohexylthio)-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(cyclohexylthio)-3-nitrobenzoate” is a complex organic compound. It likely contains a cyclohexane ring (a six-membered ring of carbon atoms) with a sulfur (thio) linkage to a methyl benzoate group, which is an ester commonly found in many natural and synthetic products .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds often involve reactions like Friedel-Crafts alkylation for attaching the methyl group to the aromatic ring, and nucleophilic aromatic substitution for introducing the nitro group . The cyclohexylthio group could potentially be introduced through a nucleophilic substitution reaction .Applications De Recherche Scientifique

Sulfhydryl Group Detection

Aromatic disulfides, similar to Methyl 4-(cyclohexylthio)-3-nitrobenzoate, have been synthesized for the determination of sulfhydryl groups in biological materials, indicating its potential application in biochemistry for studying protein functionalities and enzymatic activities (Ellman, 1959).

Coordination Chemistry and Magnetic Properties

Studies on lanthanide coordination complexes involving ligands similar to Methyl 4-(cyclohexylthio)-3-nitrobenzoate have shown the synthesis of novel polymeric complexes. These complexes exhibit unique magnetic properties, such as antiferromagnetic behaviors and slow relaxation of magnetization, suggesting applications in materials science, particularly in magnetic materials and devices (Tian et al., 2013).

Synthetic Organic Chemistry

The compound has been implicated in studies involving the cleavage of C-S bonds in arylthiomethyl benzoates under alkaline conditions, leading to the synthesis of diaryl disulfides and derivatives of benzoic acid. This reflects its role in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (El-Hegazy et al., 1994).

Molecular Interaction Studies

Molecular interaction studies, such as hydrogen bonding and non-covalent interactions in crystals of related nitrobenzoate compounds, indicate the relevance of Methyl 4-(cyclohexylthio)-3-nitrobenzoate in understanding molecular assembly and crystal engineering. These studies contribute to the development of novel materials with specific physical properties (Fu et al., 2012).

Nonlinear Optical Materials

Research on organic nonlinear optical materials involving derivatives of nitrobenzoic acid suggests potential applications of Methyl 4-(cyclohexylthio)-3-nitrobenzoate in the field of photonics and optoelectronics. Such compounds are studied for their optical, thermal, and mechanical properties, aiming to develop materials for applications in laser technology and optical data processing (Bharathi et al., 2016).

Propriétés

IUPAC Name |

methyl 4-cyclohexylsulfanyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-19-14(16)10-7-8-13(12(9-10)15(17)18)20-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZIJBUMOFZRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC2CCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(cyclohexylthio)-3-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2983976.png)

![6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2983977.png)

![2-(4-methoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2983981.png)

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2983982.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2983983.png)

![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)

![2-cyclopropyl-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2983998.png)